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1-(2,2-Difluorocyclopropyl)-1H-pyrazole

Cat. No.: B2791321
CAS No.: 2155856-09-8
M. Wt: 144.125
InChI Key: GUDUFEDHFGENRJ-UHFFFAOYSA-N
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Description

Significance of Difluorocyclopropane and Pyrazole (B372694) Motifs in Chemical Research

The difluorocyclopropane and pyrazole moieties are considered "privileged scaffolds" in medicinal and agrochemical research due to their frequent appearance in biologically active compounds.

The difluorocyclopropane unit offers several advantages. The gem-difluoro substitution can significantly alter the electronic properties of the cyclopropane (B1198618) ring, enhancing its metabolic stability and modulating the acidity or basicity of nearby functional groups. globalresearchonline.net The strained three-membered ring can also act as a bioisostere for other chemical groups, influencing the molecule's conformation and its ability to bind to biological targets. The introduction of fluorine atoms often leads to increased lipophilicity, which can improve a compound's ability to cross cell membranes. nih.gov

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals and agrochemicals. globalresearchonline.netclockss.org Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile component in drug design. nih.gov A vast number of pyrazole derivatives have been synthesized, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. globalresearchonline.netnih.gov

The combination of these two motifs in 1-(2,2-Difluorocyclopropyl)-1H-pyrazole creates a unique chemical entity with the potential for novel biological activities and applications.

Historical Development and Evolution of Synthetic Methodologies for the Chemical Compound

The synthesis of this compound is a testament to the advancements in synthetic organic chemistry. The historical development can be traced through the evolution of methods for both pyrazole synthesis and difluorocyclopropanation.

The synthesis of the pyrazole core dates back to the 19th century, with Ludwig Knorr's work in 1883 being a foundational moment. wikipedia.org A classical method developed by Hans von Pechmann in 1898 involved the reaction of acetylene (B1199291) with diazomethane. wikipedia.org Over the decades, numerous methods have been developed, with the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives becoming a widely used approach. nih.govmdpi.com

The introduction of the difluorocyclopropane group is a more modern development. The chemistry of difluorocarbene, the key intermediate for difluorocyclopropanation, was first reported in 1954. nih.gov Early methods for generating difluorocarbene often required harsh conditions. nih.gov A significant breakthrough came with the development of more user-friendly reagents. The Ruppert-Prakash reagent (TMSCF3) and its analogs have become popular for the generation of difluorocarbene under milder conditions, allowing for the difluorocyclopropanation of a wider range of substrates. researchgate.net

The key challenge in synthesizing this compound lies in the efficient and regioselective formation of the N-C bond between the pyrazole nitrogen and the difluorocyclopropyl ring. A pivotal advancement in this area was the development of a method involving the difluorocyclopropanation of an N-vinylpyrazole precursor. This approach leverages the reactivity of the vinyl group towards difluorocarbene. A notable modern method utilizes the TMSCF3–NaI system for the efficient difluorocyclopropanation of N-vinylpyrazoles, providing good yields of the desired N-(2,2-difluorocyclopropyl)pyrazoles. This method has been shown to be scalable and tolerates a variety of functional groups on the pyrazole ring.

Era Key Development in Pyrazole Synthesis Key Development in Difluorocyclopropanation Relevance to this compound
Late 19th Century Knorr (1883) and von Pechmann (1898) establish foundational methods for pyrazole synthesis. wikipedia.org-Establishes the basis for creating the pyrazole core.
Mid 20th Century Widespread use of 1,3-dicarbonyls and hydrazines for substituted pyrazole synthesis. nih.govmdpi.comDoering (1954) reports on difluorocarbene chemistry. nih.govProvides versatile routes to pyrazole precursors and introduces the key reactive intermediate for the cyclopropane ring formation.
Late 20th Century/Early 21st Century Development of more sophisticated and regioselective pyrazole syntheses.Introduction of milder difluorocarbene reagents like TMSCF3 (Ruppert-Prakash reagent). researchgate.netEnables the difluorocyclopropanation step under more practical and functional-group-tolerant conditions.
Modern Era Focus on efficient and scalable syntheses of functionalized pyrazoles.Development of methods for the difluorocyclopropanation of N-vinylpyrazoles using systems like TMSCF3–NaI.Provides a direct and efficient route to the target compound, this compound, and its derivatives.

Current Research Landscape and Academic Interest in the Chemical Compound

Current research on this compound and its derivatives is primarily focused on its utility as a versatile building block in the synthesis of more complex molecules for potential applications in medicinal and agrochemical discovery.

Academic interest is driven by the potential for this compound to serve as a lead structure for the development of new bioactive agents. Researchers are exploring the further functionalization of the pyrazole ring to create libraries of novel compounds for biological screening. The stability of the N-difluorocyclopropylpyrazole moiety to a range of common reagents makes it an attractive scaffold for chemical elaboration.

The commercial availability of derivatives such as (S)-1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde from chemical suppliers indicates a demand from the research community, suggesting its use in drug discovery programs. bldpharm.com The presence of pyrazole-containing compounds in numerous patents for applications ranging from herbicides to pharmaceuticals underscores the ongoing industrial interest in this class of molecules. clockss.orgresearchgate.netmdpi.com While specific research on the biological activities of the parent compound, this compound, is not extensively published in peer-reviewed journals at present, its role as a key intermediate is evident from the available literature and commercial sources. The ongoing exploration of pyrazole chemistry in crop protection and medicine suggests that compounds derived from this novel scaffold are likely to be the subject of future investigations. clockss.orgresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6F2N2 B2791321 1-(2,2-Difluorocyclopropyl)-1H-pyrazole CAS No. 2155856-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-6(8)4-5(6)10-3-1-2-9-10/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDUFEDHFGENRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2,2 Difluorocyclopropyl 1h Pyrazole and Its Precursors

Strategies for Constructing the Difluorocyclopropane Moiety

The introduction of a difluorocyclopropane group is a critical step, often achieved through the reaction of an olefinic precursor with a difluorocarbene source.

Cyclopropanation Reactions of Olefinic Precursors

The most prevalent method for creating the difluorocyclopropane unit is through the [2+1] cycloaddition of difluorocarbene to an alkene. researchgate.netresearchgate.netresearchgate.net The choice of difluorocarbene reagent is crucial and can influence reaction conditions and substrate scope.

A widely used and effective method for gem-difluorocyclopropanation utilizes the Ruppert-Prakash reagent, trifluoromethyl(trimethyl)silane (TMSCF3), in combination with sodium iodide (NaI). beilstein-journals.orgresearchgate.netresearchgate.net This system provides a convenient and relatively safe source of difluorocarbene. beilstein-journals.org The reaction is compatible with a variety of functional groups and can be applied to both electron-rich and electron-deficient olefins. beilstein-journals.orgcas.cn

The reaction mechanism is thought to involve the nucleophilic attack of the iodide ion on the silicon atom of TMSCF3, leading to the formation of a trifluoromethyl anion. This anion then eliminates a fluoride (B91410) ion to generate difluorocarbene, which subsequently adds to the olefin. researchgate.net

Table 1: Examples of Gem-Difluorocyclopropanation using TMSCF3/NaI

Olefin SubstrateProductYield (%)Reference
Styrene1,1-Difluoro-2-phenylcyclopropane85 cas.cn
1-Octene1,1-Difluoro-2-hexylcyclopropane82 cas.cn
Methyl AcrylateMethyl 2,2-difluorocyclopropanecarboxylate75 enamine.net
N-Vinylpyrazole1-(2,2-Difluorocyclopropyl)-1H-pyrazoleNot specified researchgate.net

While the TMSCF3-NaI system is highly effective, other reagents can also generate difluorocarbene for cyclopropanation reactions. These alternatives can be advantageous in specific contexts, such as for substrates that are sensitive to the conditions of the TMSCF3-NaI protocol.

One of the classic reagents is sodium chlorodifluoroacetate (ClCF2COONa). researchgate.netbeilstein-journals.orgnih.gov This salt, upon heating, decarboxylates to produce difluorocarbene. beilstein-journals.org Microwave irradiation has been shown to significantly accelerate this reaction, allowing for completion within minutes in solvents like THF. organic-chemistry.org

Phenyl(trifluoromethyl)mercury (PhHgCF3), known as Seyferth's reagent, is another potent source of difluorocarbene that is effective for both electron-rich and electron-poor alkenes. beilstein-journals.org However, its toxicity limits its widespread use. Other organometallic sources include trimethyl(trifluoromethyl)tin and various zinc- and bismuth-based reagents. researchgate.netbeilstein-journals.orgnih.gov

More recent developments include the use of fluorinated diazo compounds and sulfonium (B1226848) ylides as difluorocarbene precursors under milder conditions. nih.gov

Table 2: Comparison of Selected Difluorocarbene Transfer Reagents

ReagentPrecursorTypical ConditionsAdvantagesDisadvantages
TMSCF3/NaITrifluoromethyl(trimethyl)silaneHeat (e.g., 65°C in THF)Commercially available, safe, broad scope beilstein-journals.orgcas.cnRequires initiator
ClCF2COONaSodium ChlorodifluoroacetateHigh heat (e.g., 190°C) or microwaveInexpensiveHarsh conditions, potential for side reactions beilstein-journals.orgorganic-chemistry.org
PhHgCF3Phenyl(trifluoromethyl)mercuryReflux in benzene (B151609) with NaIEffective for diverse alkenes beilstein-journals.orgHighly toxic
CF2Br2/ZnDibromodifluoromethaneZinc dust, IodineSuitable for electron-rich alkenes nih.govLower yields with electron-deficient alkenes

Stereoselective Approaches in Difluorocyclopropane Formation

The development of stereoselective methods for the synthesis of difluorocyclopropanes is an area of active research, as the chirality of these motifs can be crucial for their biological activity. acs.org Enantioselective synthesis can be achieved through several strategies, including the use of chiral catalysts or auxiliaries.

One approach involves the asymmetric transfer hydrogenation of gem-difluorocyclopropenyl esters. nih.gov This method, catalyzed by a Noyori-Ikariya ruthenium(II) complex with a chiral ligand, can produce cis-gem-difluorocyclopropyl esters with high enantioselectivity (up to 99% ee). nih.gov These chiral building blocks can then be further functionalized.

Another strategy is the rhodium-catalyzed cyclopropanation of fluorinated alkenes with diazo reagents. Depending on the specific substrate and catalyst combination, high levels of diastereo- and enantioselectivity can be achieved. acs.org For example, catalysts developed by Hashimoto and Davies have proven effective in these transformations. acs.org

Additionally, enzymatic resolutions have been employed to separate enantiomers of difluorocyclopropane derivatives. nih.gov Lipase-catalyzed hydrolysis or esterification of prochiral difluorocyclopropane diols or diacetates can provide access to enantiomerically pure monoacetates. nih.gov

While direct asymmetric difluorocyclopropanation remains a challenge, these methods provide viable pathways to enantioenriched difluorocyclopropane-containing molecules. nih.govrsc.org

Methodologies for Pyrazole (B372694) Heterocycle Synthesis

The pyrazole ring is a common structural motif in pharmaceuticals and agrochemicals. Its synthesis is well-established, with several reliable methods available.

Cyclocondensation Reactions with Hydrazines and 1,3-Dicarbonyl Compounds

The most classic and widely used method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. jk-sci.comslideshare.netmdpi.comnih.govbeilstein-journals.org This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. slideshare.netslideshare.netchemhelpasap.com

The reaction can be performed with a variety of substituted hydrazines and 1,3-dicarbonyl compounds, allowing for the synthesis of a wide range of substituted pyrazoles. mdpi.comnih.gov For example, reacting a hydrazine with a β-ketoester leads to the formation of a pyrazolone, which exists in tautomeric equilibrium with its hydroxy-pyrazole form. chemhelpasap.com

The regioselectivity of the reaction, which determines the position of substituents on the final pyrazole ring, is influenced by the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound. nih.govrsc.org Generally, the initial condensation occurs at the more reactive carbonyl group. rsc.org

To synthesize this compound, one would conceptually start with (2,2-difluorocyclopropyl)hydrazine and a suitable 1,3-dicarbonyl compound. However, the synthesis of the substituted hydrazine can be challenging. An alternative and more practical approach involves the initial formation of a pyrazole ring with a handle, such as an N-vinyl group, which can then be subjected to difluorocyclopropanation as described in section 2.1.1.1.

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact and enhance efficiency. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. In pyrazole synthesis, microwave assistance can be effectively employed in the key cyclocondensation step between a 1,3-dicarbonyl compound and a hydrazine. This high-speed, efficient heating method can accelerate the formation of the pyrazole ring, making it a more sustainable and time-effective process. For instance, the synthesis of various pyrazole derivatives has been successfully achieved in minutes under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents like water or ethanol.

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates. The synthesis of pyrazoles can benefit from sonication, which can facilitate the cyclocondensation reaction and other key steps. This method often allows for milder reaction conditions and can improve yields, contributing to a greener synthetic process.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry. This approach eliminates the environmental and economic costs associated with solvent use, separation, and disposal. The synthesis of pyrazoles can often be performed under solvent-free conditions, particularly when employing microwave or ultrasonic irradiation. Reactants are mixed, sometimes with a solid support or catalyst, and heated to afford the desired product. This methodology is highly atom-economical and significantly reduces waste generation.

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of "green" solvents that are gaining attention as alternatives to volatile organic compounds (VOCs). ILs are salts with low melting points, exhibiting negligible vapor pressure, high thermal stability, and tunable properties. They can act as both solvents and catalysts in pyrazole synthesis, facilitating the reaction and often allowing for easy product separation and solvent recycling.

Deep eutectic solvents, which are mixtures of a quaternary ammonium (B1175870) salt with a hydrogen bond donor, share many of the favorable properties of ILs but are often cheaper, less toxic, and more biodegradable. The use of DESs, such as a mixture of choline (B1196258) chloride and urea, has been shown to be effective in promoting the synthesis of pyrazole derivatives, offering a more sustainable and environmentally friendly reaction medium.

Coupling Strategies for this compound Scaffold Formation

A key and well-documented strategy for the synthesis of the this compound scaffold involves a coupling reaction as the final step to introduce the difluorocyclopropyl group onto the pyrazole nitrogen. This approach typically begins with the synthesis of a pyrazole precursor, which is then subjected to a difluorocyclopropanation reaction.

A highly effective method for this transformation is the difluorocyclopropanation of N-vinylpyrazoles. researchgate.net In this process, an N-vinylpyrazole, which can be prepared from the corresponding pyrazole, is treated with a difluorocarbene precursor. A common and efficient system for generating difluorocarbene is the combination of trimethyl(trifluoromethyl)silane (TMSCF₃) and a catalytic amount of sodium iodide (NaI). researchgate.net This reaction proceeds under relatively mild conditions and provides the desired this compound in good yields.

The reaction mechanism involves the in situ generation of difluorocarbene (:CF₂) from the TMSCF₃/NaI system, which then undergoes a [1+2] cycloaddition with the double bond of the N-vinylpyrazole to form the 2,2-difluorocyclopropane ring. This method is advantageous due to its efficiency and the availability of the reagents.

The following table summarizes the key coupling strategy for the formation of the this compound scaffold:

PrecursorReagentsProductKey Transformation
N-VinylpyrazoleTMSCF₃, NaIThis compoundDifluorocyclopropanation

This modular approach, where the pyrazole ring is constructed first followed by the introduction of the fluorinated moiety, offers a versatile route to a variety of substituted 1-(2,2-difluorocyclopropyl)-1H-pyrazoles by simply varying the substituents on the initial pyrazole precursor.

N-Alkylation and Related N-Functionalization Strategies

A primary and effective strategy for synthesizing the this compound scaffold involves the difluorocyclopropanation of N-vinylpyrazoles. researchgate.netsci-hub.se This approach is not a direct N-alkylation with a pre-formed difluorocyclopropyl group, but rather a powerful N-functionalization route where the crucial gem-difluorocyclopropane moiety is constructed directly onto a nitrogen-substituted pyrazole precursor.

The key transformation utilizes the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) in conjunction with sodium iodide (NaI). researchgate.netallfordrugs.com This system generates a difluorocarbene intermediate, which then undergoes cycloaddition with the vinyl group of an N-vinylpyrazole to form the desired this compound product. researchgate.net

The N-vinylpyrazole precursors can be prepared from more readily available starting materials. For instance, 1-(2-hydroxyethyl)-1H-pyrazoles can be converted to their corresponding 1-(2-chloroethyl)-1H-pyrazoles using thionyl chloride. researchgate.net Subsequent elimination of hydrogen chloride, often facilitated by a base such as sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (t-BuOK), yields the necessary N-vinylpyrazoles. researchgate.net This multi-step sequence provides a reliable pathway to the precursors required for the key difluorocyclopropanation step. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Once the this compound core is synthesized, transition metal-catalyzed coupling reactions offer a versatile tool for further functionalization, particularly at the pyrazole ring. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The N-(gem-difluorocyclopropyl)pyrazole moiety has been shown to be stable under various conditions, including the presence of Pd(0) complexes, which is crucial for enabling these transformations. sci-hub.se

A notable example is the synthesis of a boronic ester derivative from a brominated pyrazole precursor. sci-hub.se Specifically, a bromide derivative of this compound can be coupled with bis(pinacolato)diboron (B136004) in a Suzuki-Miyaura type reaction. sci-hub.se This transformation is catalyzed by a palladium complex, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂), and requires a base like potassium acetate (B1210297) (KOAc) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). sci-hub.se The resulting boronic ester is a valuable building block, enabling further coupling reactions to introduce a wide array of substituents onto the pyrazole ring. sci-hub.se

ReactantReagentCatalystBaseSolventTemperatureProductYieldReference
1-(2,2-Difluorocyclopropyl)-bromo-1H-pyrazoleBis(pinacolato)diboronPd(dppf)Cl₂·CH₂Cl₂KOAcDMSO80 °CThis compound boronic ester71% sci-hub.se

Scalability and Efficiency of Synthetic Routes (e.g., Gram-Scale Preparations)

The efficiency and scalability of a synthetic route are critical for its practical application in producing significant quantities of a target compound for further research and development. The synthetic pathway involving the difluorocyclopropanation of N-vinylazoles has proven to be not only effective but also highly scalable. researchgate.netsci-hub.se

Reports have demonstrated that this key difluorocyclopropanation step is efficient on a 100-gram scale, highlighting its robustness for large-scale preparations. researchgate.netsci-hub.se The use of the readily available Ruppert-Prakash reagent contributes to the practicality of this method for gram-scale synthesis. allfordrugs.com The subsequent transformations of the resulting this compound derivatives also proceed with good to excellent yields. For example, the reduction of a nitro derivative to an amine using iron and ammonium chloride was achieved in 79% yield, and the oxidation of an aldehyde to a carboxylic acid using potassium permanganate (B83412) gave an 82% yield. sci-hub.se

The ability to produce various functionalized regioisomeric pyrazole derivatives bearing the gem-difluorocyclopropane moiety in substantial quantities makes these building blocks accessible for applications in medicinal and agrochemical research. researchgate.netsci-hub.se

Synthetic StepScaleReagents/ConditionsProductYieldReference
Difluorocyclopropanation100 g scaleN-Vinylpyrazole, CF₃SiMe₃, NaIThis compoundNot specified researchgate.netsci-hub.se
NitrationGram-scaleNitrating mixture1-(2,2-Difluorocyclopropyl)-3-nitro-1H-pyrazoleNot specified sci-hub.se
Nitro Group ReductionGram-scaleFe, NH₄Cl, aq. EtOH3-Amino-1-(2,2-difluorocyclopropyl)-1H-pyrazole79% sci-hub.se
Aldehyde OxidationGram-scaleKMnO₄, 1,4-dioxane/H₂OThis compound-carboxylic acid82% sci-hub.se

Chemical Reactivity and Derivatization Studies of 1 2,2 Difluorocyclopropyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 1-(2,2-difluorocyclopropyl)-1H-pyrazole behaves as an electron-rich aromatic system, rendering it susceptible to electrophilic substitution. The presence of the N-difluorocyclopropyl group influences the regiochemical outcome of these reactions, directing incoming electrophiles to a specific position on the heterocyclic ring. Studies have shown that the difluorocyclopropylpyrazole moiety is robust and tolerates a range of common electrophilic reagents.

Regioselectivity of Electrophilic Attack (e.g., at C-4)

For N1-substituted pyrazoles, electrophilic aromatic substitution overwhelmingly occurs at the C-4 position. This regioselectivity is governed by the electronic properties of the pyrazole ring. The nitrogen atom at the N-2 position exerts a deactivating, inductive effect on the adjacent C-3 and C-5 positions. In contrast, the C-4 position is less deactivated and comparatively more electron-rich, making it the most nucleophilic center and the preferred site for electrophilic attack. Consequently, reactions such as halogenation and nitration on this compound yield 4-substituted derivatives with high selectivity.

Nitration and Bromination Studies

The stability of the this compound system allows for direct functionalization of the pyrazole ring via nitration and bromination. These reactions proceed smoothly under standard electrophilic substitution conditions, leading to the selective introduction of a nitro (-NO₂) or bromo (-Br) group at the C-4 position. These transformations provide key intermediates for further synthetic diversification.

Table 1: Electrophilic Substitution Reactions of this compound
ReactionReagentsPosition of SubstitutionProduct
BrominationBr₂, Acetic AcidC-44-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole
NitrationHNO₃, H₂SO₄C-41-(2,2-Difluorocyclopropyl)-4-nitro-1H-pyrazole

Nucleophilic Reactions Involving the Difluorocyclopropane Moiety

While the pyrazole ring undergoes electrophilic attack, the gem-difluorocyclopropane moiety is the site of nucleophilic reactions. The high ring-strain energy (approximately 42.4 kcal/mol) and the strong electron-withdrawing effect of the two fluorine atoms make the three-membered ring susceptible to cleavage. rsc.org This reactivity is most effectively harnessed through transition metal-catalyzed ring-opening transformations.

Ring-Opening Reactions of the Gem-Difluorocyclopropane Ring

The ring-opening of gem-difluorocyclopropanes (F₂CPs) serves as a powerful method for synthesizing monofluorinated alkenes. rsc.orgbohrium.com These reactions typically proceed via the selective cleavage of a carbon-carbon bond within the strained ring, transforming the cyclopropyl (B3062369) group into a fluoroallyl synthon that can be trapped by various nucleophiles.

A variety of transition metals, including palladium (Pd), copper (Cu), rhodium (Rh), and cobalt (Co), have been shown to effectively catalyze the ring-opening of gem-difluorocyclopropanes. rsc.orgchemrxiv.org Palladium catalysis, in particular, has been extensively studied for promoting ring-opening cross-coupling reactions with a wide range of carbon and heteroatom nucleophiles. acs.orgnih.gov Rhodium catalysts have been employed for regio- and enantioselective allylations, while copper catalysis can enable unique reaction pathways, such as the activation of the proximal C-C bond under certain conditions. chemrxiv.orgnih.govnih.gov These catalytic systems provide access to structurally diverse 2-fluoroallyl compounds.

Table 2: Overview of Transition Metal-Catalyzed Ring-Opening Reactions
Metal CatalystTypical Reaction TypeKey Feature
Palladium (Pd)Cross-coupling with C- and N-nucleophilesBroad substrate scope, high linear selectivity. nih.govnih.gov
Copper (Cu)Fluoroarylation, modular synthesisCan enable alternative regioselectivity (proximal C-C cleavage). rsc.orgnih.gov
Rhodium (Rh)Allylation, cycloadditionAllows for high regio- and enantioselectivity. rsc.orgchemrxiv.orgnih.gov
Cobalt (Co)Fluoroallylation of carbonylsEffective for specific C-C bond formations. chemrxiv.org

The predominant mechanism for the transition metal-catalyzed ring-opening of gem-difluorocyclopropanes, particularly with low-valent palladium catalysts, involves a sequence of C-C and C-F bond cleavages. nih.govfigshare.com

The key steps are:

C-C Bond Cleavage : The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the distal C1-C3 bond of the cyclopropane (B1198618) ring. rsc.orgnih.gov This bond is the most strained and electronically weakened by the gem-difluoro group, making it prone to cleavage. rsc.org This step forms a four-membered-ring palladacycle intermediate. nih.gov

C-F Bond Cleavage : The palladacycle intermediate rapidly undergoes β-fluoride elimination. nih.gov In this step, a fluorine atom is eliminated from the carbon bonded to the palladium, leading to the cleavage of a C-F bond.

Formation of a π-Allyl Complex : The β-F elimination results in the formation of a 2-fluorinated π-allyl-palladium species. nih.gov This reactive intermediate is then susceptible to attack by a nucleophile.

Nucleophilic Attack and Reductive Elimination : The nucleophile attacks the π-allyl complex, leading to the formation of the new C-Nu bond and subsequent reductive elimination, which releases the final fluoroalkene product and regenerates the active Pd(0) catalyst.

While this C-C activation followed by β-F elimination is the most common pathway, alternative mechanisms exist. For instance, high-valent copper catalysts can promote the cleavage of the more sterically hindered proximal C-C bond. nih.govresearchgate.net Additionally, some transformations, such as those catalyzed by nickel, may proceed through radical-based mechanisms involving C-F bond activation as a key step. rsc.orgresearchgate.net

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The gem-difluorocyclopropane moiety is a strained three-membered ring system, making it susceptible to ring-opening reactions under various conditions. A significant characteristic of fluorinated cyclopropanes is the weakening of the C–C bond opposite the fluorine atoms, which predisposes them to transformations initiated by the cleavage of this bond. nih.gov The regioselectivity of the ring-opening process in derivatives like this compound is governed by electronic and steric factors, including the nature of the attacking reagent and the substitution pattern on the pyrazole ring.

Nucleophilic attack typically occurs at one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. The direction of this opening is influenced by the ability of the substituents to stabilize the resulting intermediates. For instance, in reactions involving bicyclic N-aryl aziridines, which share the characteristic of a strained heterocyclic ring, the ring-opening regioselectivity is highly dependent on the reaction conditions. nih.gov Similarly, in non-activated 2-substituted aziridines, the regioselectivity is dictated by the nature of the C2 substituent and the specific electrophile and nucleophile involved. rsc.org While specific studies on this compound are not extensively detailed in the available literature, general principles suggest that the pyrazole ring, being an electron-withdrawing group, will influence the polarization of the cyclopropane C-C bonds.

Attack by a nucleophile could proceed at either the carbon adjacent to the pyrazole ring (C1) or the difluorinated carbon (C2). The outcome of the reaction—whether it proceeds with retention or inversion of configuration—determines the stereoselectivity. The stereochemical outcome is often linked to the reaction mechanism, whether it follows an S(_N)1 or S(_N)2 pathway. In many cases, the ring-opening of gem-difluorocyclopropanes can be stereospecific. For example, thermal isomerization of substituted difluorocyclopropanes demonstrates how stereochemistry can change under reaction conditions. nih.gov

Formation of Fluoroalkenes and Other Ring-Opened Products

A common transformation for gem-difluorocyclopropanes is their conversion into monofluoroalkenes through ring-opening reactions. nih.gov This process is a valuable method for synthesizing fluorinated alkenes, which are important motifs in medicinal chemistry. The reaction can be initiated under various mild conditions, highlighting the synthetic utility of the difluorocyclopropane group as a precursor.

For this compound, a plausible ring-opening pathway would involve the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring, followed by the elimination of a fluoride (B91410) ion to generate a double bond. The specific product formed would depend on the regioselectivity of the initial bond cleavage. Palladium-catalyzed transformations of gem-difluorocyclopropanes have been shown to be a promising approach for the direct synthesis of monofluoroalkenes. nih.gov For example, the palladium-catalyzed ring-opening sulfonylation of 2-(2,2-difluorocyclopropyl)naphthalene proceeds with (Z)-selectivity. nih.gov

Depending on the reagents and conditions, other ring-opened products can also be formed. For instance, reaction with different nucleophiles can lead to the incorporation of various functional groups into the resulting acyclic product.

Other Nucleophilic Transformations of the Cyclopropane Ring

Beyond ring-opening reactions that lead to unsaturated products, the cyclopropane ring in this compound can undergo other transformations upon reaction with nucleophiles. The high ring strain and the presence of the electron-withdrawing fluorine atoms make the cyclopropyl carbons electrophilic and thus susceptible to nucleophilic attack. These reactions can lead to substituted propyl-pyrazole derivatives, where the three-membered ring is opened, but a double bond is not necessarily formed. The specific outcome is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Functional Group Interconversions and Post-Synthetic Modification

The this compound scaffold can be further elaborated through functional group interconversions on the pyrazole ring. researchgate.netenamine.net These modifications allow for the synthesis of a diverse library of compounds for various applications. Common transformations include the reduction of nitro groups, oxidation of aldehydes, and the formation of boronic esters for cross-coupling reactions.

Reduction of Nitro Groups to Amines

The reduction of a nitro group on the pyrazole ring to a primary amine is a key transformation for introducing a versatile functional group. This amino group can serve as a handle for further derivatization, such as amide bond formation. Several methods are available for this reduction, offering a range of selectivities and tolerances for other functional groups. commonorganicchemistry.comunacademy.com

Commonly used reagents include tin(II) chloride (SnCl(_2)) in an acidic medium, which is a mild and effective method. commonorganicchemistry.commdpi.com Another classic method involves the use of metals like iron (Fe) or zinc (Zn) in the presence of an acid such as acetic acid or hydrochloric acid. unacademy.comresearchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a highly efficient method, though it may affect other reducible groups in the molecule. commonorganicchemistry.com For systems sensitive to acidic conditions or catalytic hydrogenation, reagents like sodium sulfide (Na(_2)S) can be employed. commonorganicchemistry.com

Reagent/CatalystConditionsSubstrate ScopeReference(s)
SnCl(_2)(\cdot)2H(_2)O Methanol or Ethanol, HCl, 40–80 °CEffective for nitro-pyrazolotriazinones mdpi.com
Fe EtOH:H(_2)O, NH(_4)Cl, Room Temp.Good for various systems, easy workup researchgate.net
Ni-Re (aqueous slurry) Ethanol, Hydrazine (B178648) hydrate, 40-50 °CEffective for nitro-pyrazoles, high yields researchgate.net
H(_2), Pd/C Standard HydrogenationBroadly applicable but can reduce other groups commonorganicchemistry.com

Oxidation of Aldehyde Moieties to Carboxylic Acids

The oxidation of a formyl group (aldehyde) on the pyrazole ring to a carboxylic acid is another fundamental transformation. The resulting carboxylic acid is a valuable intermediate for synthesizing amides, esters, and other derivatives. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other oxidizable functional groups.

Potassium permanganate (B83412) (KMnO(_4)) in a water-pyridine medium has been shown to cleanly oxidize 3-aryl(heteryl)-4-formylpyrazoles to the corresponding carboxylic acids in high yields. researchgate.net Vanadium-catalyzed oxidation using hydrogen peroxide (H(_2)O(_2)) as the oxidant provides an efficient method for converting pyrazole-4-aldehydes to their corresponding acids under mild conditions. researchgate.net Other methods include the use of ceric ammonium (B1175870) nitrate or photoinduced aerobic oxidation, which offers a green chemistry approach using molecular oxygen as the oxidant in water. acs.org

Oxidizing SystemConditionsSubstrate ScopeReference(s)
KMnO(_4) Water-Pyridine3-Aryl(heteryl)-4-formylpyrazoles researchgate.net
Vanadium catalyst, 30% H(_2)O(_2) Not specifiedVarious 4-formylpyrazoles researchgate.net
AgNO(_3), 30% H(_2)O(_2) Not specifiedAromatic, aliphatic, and conjugated aldehydes researchgate.net
Photoinduced, O(_2) Water, Room TemperatureWide range of aldehydes, catalyst-free acs.org

Boronic Ester Formation via Cross-Coupling Precursors

The introduction of a boronic acid or boronic ester functionality onto the pyrazole ring transforms it into a versatile building block for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds and the synthesis of complex biaryl and heteroaryl structures.

One common method to synthesize pyrazole boronic esters involves the regioselective lithiation of the pyrazole ring followed by quenching with a borate ester, such as triisopropyl borate, and subsequent esterification with pinacol. researchgate.net Another approach is the palladium-catalyzed homocoupling of pyrazole boronic esters, which can be used to synthesize bipyrazoles. rsc.orgrsc.org The Chan-Lam coupling reaction, which typically forms C-N bonds, is also a relevant cross-coupling method involving boronic acids and pyrazole nucleophiles. researchgate.net These synthetic routes provide access to functionalized pyrazole derivatives that can be used in the construction of more complex molecules. researchgate.net The synthesis of stereodefined tertiary boronic esters via conjunctive cross-coupling has also been demonstrated as a powerful method for creating complex chiral structures. nih.gov

Stability and Compatibility with Various Reagents and Conditions

The stability of the this compound core is a critical factor in its application as a building block in medicinal and agrochemical research. Studies have revealed a nuanced reactivity profile, demonstrating resilience to a range of common reagents while showing distinct instability under specific reductive and organometallic conditions.

Tolerance to Acids, Bases, and Oxidizing Agents

The N-difluorocyclopropylpyrazole moiety has been found to be remarkably stable under various common reaction conditions. Research indicates that this structural motif can withstand exposure to nitrating mixtures, bromine, aqueous acids, and alkali solutions. enamine.netresearchgate.net Furthermore, its stability extends to oxidizing agents, as evidenced by its tolerance to potassium permanganate (KMnO₄). enamine.netresearchgate.net This broad compatibility allows for a wide array of chemical transformations to be performed on other parts of the molecule without compromising the integrity of the difluorocyclopropylpyrazole core.

Table 1: Compatibility of this compound Moiety with Various Reagents

Reagent Class Specific Reagent/Condition Outcome
Acids Aqueous Acids Tolerated
Bases Aqueous Alkali Tolerated
Oxidizing Agents Potassium Permanganate (KMnO₄) Tolerated
Halogens Bromine Tolerated
Nitrating Agents Nitrating Mixture Tolerated
Reducing Agents Lithium Borohydride (LiBH₄) Tolerated
Organometallics Palladium(0) Complexes Tolerated

Instability under Catalytic Hydrogenation and Lithiation Conditions

In contrast to its stability towards many common reagents, the this compound system exhibits notable instability under specific reductive and organometallic conditions. enamine.netresearchgate.net Attempts to perform catalytic hydrogenation on molecules containing this moiety have been unsuccessful, indicating that the difluorocyclopropyl ring is susceptible to reduction under these conditions. enamine.netresearchgate.net

Similarly, the compound has been found to be unstable under lithiation conditions. enamine.netresearchgate.net The use of organolithium reagents, such as n-butyllithium (n-BuLi), which are commonly employed for deprotonation and metal-halogen exchange reactions, is not compatible with the N-difluorocyclopropylpyrazole moiety. This instability limits the synthetic routes available for further functionalization of the pyrazole ring when this particular substituent is present.

Table 2: Incompatibility of this compound Moiety with Specific Conditions

Condition Reagent Type Outcome
Catalytic Hydrogenation Reductive Unstable
Lithiation Organometallic (e.g., n-BuLi) Unstable

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides unambiguous evidence of the molecular skeleton and the spatial relationships between atoms.

Proton (¹H) NMR spectroscopy is utilized to identify the number and environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the cyclopropyl (B3062369) group.

Pyrazole Ring Protons: The three protons on the pyrazole ring (at positions 3, 4, and 5) would typically appear as distinct multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (spin-spin splitting) are dictated by their electronic environment and their proximity to each other and the nitrogen atoms.

Cyclopropyl Protons: The three protons of the cyclopropyl ring consist of one methine proton (CH) and two methylene (B1212753) protons (CH₂). These would produce complex multiplets in the aliphatic region. The geminal difluoride substitution significantly influences the chemical shift of the adjacent methine proton.

The integration of these signals provides a quantitative ratio of the protons in each unique environment, confirming the structural assignment.

Table 1: Expected ¹H NMR Signals for this compound

Structural Fragment Proton Type Expected Signal Pattern
Pyrazole Ring H-3 Multiplet
Pyrazole Ring H-4 Multiplet
Pyrazole Ring H-5 Multiplet
Cyclopropyl Ring -CH- Multiplet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display six distinct signals, one for each unique carbon atom.

Pyrazole Carbons: Three signals would correspond to the three carbon atoms of the pyrazole ring.

Cyclopropyl Carbons: Three signals would arise from the cyclopropyl ring carbons. The carbon atom bonded to the two fluorine atoms (CF₂) would show a characteristic chemical shift and a strong coupling with the fluorine nuclei, often appearing as a triplet.

Table 2: Expected ¹³C NMR Signal Assignments for this compound

Structural Fragment Carbon Type Expected Signal Characteristics
Pyrazole Ring C-3 Aromatic region
Pyrazole Ring C-4 Aromatic region
Pyrazole Ring C-5 Aromatic region
Cyclopropyl Ring -CH- Aliphatic region
Cyclopropyl Ring -CH₂- Aliphatic region

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR is an essential tool for characterization. Since the two fluorine atoms on the cyclopropyl ring are chemically equivalent, they are expected to produce a single signal. The chemical shift of this signal is indicative of the gem-difluorocyclopropyl environment. Furthermore, this signal would exhibit coupling to the adjacent protons on the cyclopropyl ring, providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula for this compound is C₆H₆F₂N₂. evitachem.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound, the expected monoisotopic mass is approximately 144.05. hoffmanchemicals.com The HRMS measurement would precisely confirm this value, distinguishing it from other compounds with the same nominal mass. Analysis of the fragmentation pattern under ionization can also help to verify the connectivity of the pyrazole and difluorocyclopropyl moieties.

Table 3: Molecular Weight and Formula

Property Value Source
Molecular Formula C₆H₆F₂N₂ evitachem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of the pyrazole ring and the difluorocyclopropyl group.

Key expected vibrational frequencies include:

C-H stretching: From the aromatic pyrazole ring and the aliphatic cyclopropyl group.

C=C and C=N stretching: Associated with the pyrazole ring.

C-N stretching: Also characteristic of the pyrazole ring.

C-F stretching: Strong absorption bands indicative of the difluorocyclopropyl group.

Table 4: Key IR Absorption Regions for Functional Group Identification

Functional Group Bond Type Expected Absorption Region (cm⁻¹)
Pyrazole Ring Aromatic C-H stretch ~3100-3000
Cyclopropyl Ring Aliphatic C-H stretch ~3000-2850
Pyrazole Ring C=C / C=N stretch ~1600-1450

X-ray Crystallography for Solid-State Structural Determination

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be precisely determined from crystallographic data. Dihedral angles, representing the angle between planes through two sets of three atoms, are key parameters in defining the molecular shape.

For various pyrazole derivatives, X-ray diffraction studies have provided explicit values for dihedral angles between the pyrazole ring and its substituents. For example, in one pyrazole compound, the dihedral angles between the pyrazole ring and three attached six-membered rings were found to be 62.28 (9)°, 69.48 (9)°, and 71.30 (9)°. nih.gov In another case, the dihedral angle between a pyrazole ring and an adjacent benzene (B151609) ring was determined to be 11.50 (9)°. nih.gov These angles are critical in defining the relative orientation of different parts of the molecule, which can significantly impact its biological activity and physical properties.

Beyond the structure of a single molecule, X-ray crystallography provides invaluable information about how molecules pack in the crystal lattice, which is governed by a network of intermolecular interactions. These non-covalent interactions, such as hydrogen bonds and halogen bonds, are crucial for the stability of the crystal structure. mdpi.comresearchgate.net

In the solid state, pyrazole derivatives are known to form various intermolecular interactions. For instance, N—H···N hydrogen bonds are a common feature, leading to the formation of supramolecular structures like one-dimensional chains. nih.govnsf.gov Other weak interactions, such as C—H···π interactions, also contribute to the stability of the crystal packing in some pyrazole derivatives. nih.govnih.gov The characterization of these interactions is fundamental for understanding the physicochemical properties of the solid material.

Chiroptical Spectroscopy for Stereochemical Characterization

When a molecule is chiral, meaning it is non-superimposable on its mirror image, methods that are sensitive to this asymmetry are required to characterize its stereochemistry. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD), is a powerful tool for this purpose.

For chiral derivatives of pyrazoles, chiroptical methods are essential. For example, the absolute configuration of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives was established using a combination of single-crystal X-ray diffraction and CD spectroscopy. nih.gov This demonstrates the synergy between these techniques in providing a complete stereochemical assignment. The separation of enantiomers of chiral pyrazole derivatives is often achieved using chiral stationary phases in high-performance liquid chromatography (HPLC), and their distinct chiroptical properties can then be measured. nih.govnih.gov

Applications in Organic Synthesis and Materials Science

The Chemical Compound as a Synthetic Building Block

1-(2,2-Difluorocyclopropyl)-1H-pyrazole is a versatile building block in organic synthesis, primarily utilized for the introduction of the unique difluorocyclopropyl-pyrazole motif into larger, more complex molecules. researchgate.net This structural unit is of particular interest in medicinal and agrochemistry due to the often-beneficial effects of fluorine incorporation on the biological activity and physicochemical properties of organic compounds. researchgate.netenamine.net

Research has demonstrated that this compound can be efficiently prepared on a large scale, making it a readily available precursor for a variety of functionalized derivatives. researchgate.net The N-difluorocyclopropylpyrazole core is stable under a range of common reaction conditions, including nitration, bromination, and oxidation with potassium permanganate (B83412). researchgate.netenamine.net This stability allows for selective chemical modifications at different positions of the pyrazole (B372694) ring, leading to the synthesis of a diverse array of regioisomeric derivatives.

Functional groups such as amines, carboxylic acids, aldehydes, bromides, and boronic esters have been successfully introduced onto the pyrazole ring of the parent compound. researchgate.net These transformations provide access to a library of advanced building blocks that can be further elaborated into more complex molecular architectures. The following table summarizes some of the key functionalized derivatives that can be synthesized from this compound and their respective synthetic transformations.

Derivative ClassFunctional GroupSynthetic Transformation ExampleReference
Amines-NH2Reduction of a nitro derivative researchgate.net
Carboxylic Acids-COOHOxidation of an aldehyde researchgate.net
Aldehydes-CHOFormylation of the pyrazole ring researchgate.net
Bromides-BrBromination of the pyrazole ring researchgate.net
Boronic Esters-B(OR)2Palladium-catalyzed borylation of a bromide researchgate.net

The functionalized derivatives of this compound serve as valuable intermediates in the synthesis of more intricate molecules. researchgate.net The presence of versatile functional groups like boronic esters and bromides allows for their participation in various cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This capability enables the integration of the difluorocyclopropyl-pyrazole unit into larger molecular frameworks, which is a key strategy in the development of new pharmaceutical and agrochemical candidates.

The stability of the N-difluorocyclopropylpyrazole moiety to many common reagents also suggests its potential utility in late-stage functionalization strategies. researchgate.net Late-stage functionalization involves the introduction of chemical groups into a complex molecule at a late step in the synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of a diverse set of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships.

Role in Ligand Design for Catalytic Systems

While direct applications of this compound in ligand design for catalytic systems are not extensively documented, the broader class of pyrazole-containing compounds is well-established in coordination chemistry and catalysis. nih.govarkat-usa.org Pyrazoles, with their two adjacent nitrogen atoms, can act as effective ligands for a variety of transition metals. orientjchem.org The electronic properties of the pyrazole ring can be tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complexes and their catalytic activity.

The presence of the electron-withdrawing difluorocyclopropyl group on the pyrazole nitrogen in this compound would be expected to significantly modulate its electronic properties as a ligand. This modification could lead to the development of novel catalytic systems with unique reactivity and selectivity. For instance, pyrazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and amination reactions. arkat-usa.org The steric and electronic effects of the ligands play a crucial role in the efficiency of these catalytic processes. The unique profile of this compound-derived ligands could therefore offer new avenues for catalyst design.

Contribution to Advanced Organic Materials Research

The incorporation of fluorinated motifs is a widely used strategy in the design of advanced organic materials with tailored properties. mdpi.com Although the specific contribution of this compound to this field is an emerging area of research, the photophysical properties of pyrazole derivatives suggest their potential in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com The electronic characteristics of the pyrazole ring, combined with the influence of the difluorocyclopropane group, could lead to materials with desirable optical and electronic properties.

The synthesis of various functionalized derivatives of this compound opens up possibilities for its incorporation into polymeric structures or as a component in liquid crystals. The rigid and polar nature of the difluorocyclopropane moiety, coupled with the aromatic pyrazole core, could be exploited to control the self-assembly and bulk properties of such materials.

Influence of the Difluorocyclopropane Moiety on Molecular Shape and Properties

The electronic effects of the difluorocyclopropyl group are also noteworthy. It is generally considered to be an electron-withdrawing group, which can impact the reactivity and aromaticity of the attached pyrazole ring. chemrxiv.orgnih.gov This electron-withdrawing nature can affect the pKa of the pyrazole ring and its ability to coordinate to metal centers. The steric bulk of the difluorocyclopropyl group can also play a role in directing the regioselectivity of reactions on the pyrazole ring and influencing the binding of the molecule to biological targets. While detailed computational and experimental studies on the specific conformational preferences of this compound are limited, the known effects of similar fluorinated groups provide a basis for understanding its potential impact on molecular structure and properties. researchgate.net

Mechanistic Studies of Molecular Interactions Non Clinical

Theoretical Aspects of Molecular Recognition and Binding Mechanisms

Computational chemistry provides a powerful lens for examining the molecular recognition of pyrazole (B372694) derivatives. eurasianjournals.com Molecular modeling techniques, including molecular docking and quantum mechanical calculations, are instrumental in predicting how these compounds might bind to biological targets. eurasianjournals.com The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique scaffold for diverse molecular interactions. pharmajournal.netnih.gov

The electronic structure of the pyrazole ring, characterized by its aromaticity and the presence of both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2), dictates its interaction patterns. mdpi.comijnrd.org The N2 atom, with its available lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction in many biological recognition events. ijnrd.org Conversely, the N1-H group can serve as a hydrogen bond donor. These features allow pyrazole-containing molecules to form specific and stable complexes with biological macromolecules. nih.gov

The introduction of the 2,2-difluorocyclopropyl group at the N1 position significantly influences the molecule's physicochemical properties. This substituent is known to impact lipophilicity, metabolic stability, and the conformational preferences of the molecule, which in turn affects its binding affinity and selectivity for a target. researchgate.net Quantum chemical calculations on related heterocyclic compounds suggest that such fluorinated groups can alter the electronic distribution across the molecule, potentially enhancing interactions with protein residues. researchgate.net

Molecular docking studies on various pyrazole derivatives have elucidated their binding modes within the active sites of proteins like kinases and other enzymes. nih.govnih.govresearchgate.net These studies often reveal a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking or cation-π interactions that stabilize the ligand-protein complex. frontiersin.orgdntb.gov.ua For 1-(2,2-difluorocyclopropyl)-1H-pyrazole, it is hypothesized that the pyrazole core would engage in key hydrogen bonding and polar interactions, while the difluorocyclopropyl moiety could occupy a hydrophobic pocket within a binding site, potentially forming favorable fluorine contacts.

Table 1: Theoretical Interaction Profile of Pyrazole Derivatives with Protein Residues

Interaction TypeContributing MoietyPotential Interacting Residue Types
Hydrogen Bond DonorPyrazole N1-H (if unsubstituted)Asp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond AcceptorPyrazole N2Arg, Lys, His, Asn, Gln, Ser, Thr, Tyr
Hydrophobic InteractionsPyrazole Ring, Cyclopropyl (B3062369) RingAla, Val, Leu, Ile, Phe, Trp, Met, Pro
π-π StackingPyrazole RingPhe, Tyr, Trp, His
Halogen BondingFluorine atomsElectron-rich atoms (e.g., backbone carbonyl oxygen)

This table represents potential interactions based on the general chemical properties of pyrazole and difluorocyclopropyl groups and is not based on direct experimental data for this compound.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The current primary route to 1-(2,2-difluorocyclopropyl)-1H-pyrazole involves the difluorocyclopropanation of N-vinylpyrazoles. While effective, future research is geared towards developing more sustainable and efficient synthetic methodologies.

Current Synthetic Approach:

StepDescriptionKey ReagentsScale
1Preparation of N-vinylpyrazoleVariesGram to 100 g scale
2DifluorocyclopropanationTMSCF₃–NaI systemGram to 100 g scale

This method, while scalable, relies on specific and potentially costly reagents. evitachem.comresearchgate.net Future research is focused on alternative strategies that align with the principles of green chemistry.

Emerging Sustainable Synthetic Strategies:

Flow Chemistry: The application of continuous flow chemistry offers significant advantages for the synthesis of pyrazole (B372694) derivatives, including enhanced safety, improved scalability, and greater reaction efficiency. mdpi.com This technology could be adapted for the synthesis of this compound, potentially reducing reaction times and improving yields.

Green Solvents and Catalysts: A shift towards aqueous reaction media and the use of environmentally benign catalysts is a key trend in pyrazole synthesis. Exploring these conditions for the synthesis of fluorinated pyrazoles could significantly reduce the environmental impact of their production.

Biocatalysis: The use of enzymes for stereoselective synthesis is a burgeoning field. Future research may explore biocatalytic methods for the enantioselective synthesis of chiral derivatives of this compound, which could have important applications in medicine.

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of the this compound scaffold has been partially explored, revealing a balance of stability and reactivity that makes it a versatile building block.

Known Reactivity:

The N-difluorocyclopropylpyrazole moiety exhibits notable stability towards a range of common reagents, allowing for selective functionalization of the pyrazole ring. researchgate.net

Reagent/ConditionOutcome
Nitrating mixtureTolerated
BromineTolerated
Aqueous acids and alkaliTolerated
KMnO₄, LiBH₄Tolerated
Pd(0) complexesTolerated
AlCl₃Unstable
Catalytic hydrogenationUnstable
Lithiation conditionsUnstable

This stability has enabled the synthesis of various derivatives, including amines, carboxylic acids, aldehydes, bromides, and boronic esters, which are valuable for drug discovery and agrochemistry. researchgate.net

Future Areas of Reactivity Exploration:

Ring-Opening Reactions: The strained difluorocyclopropane ring is a latent source of reactivity. Future research will likely focus on controlled ring-opening reactions to generate novel fluoroallylic structures, which are themselves valuable synthetic intermediates. The regioselectivity of such ring-opening reactions will be a key area of investigation.

C-H Functionalization: Direct C-H functionalization of the pyrazole ring offers a more atom-economical approach to derivatization compared to traditional methods. The development of new catalytic systems for the selective C-H functionalization of this compound is a promising research avenue.

Photocatalysis and Electrochemistry: These modern synthetic techniques can enable unique transformations that are not accessible through traditional thermal methods. Their application to this compound could unlock novel reactivity patterns and lead to the discovery of new chemical entities.

Application of Advanced Computational Methodologies for Predictive Design

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules. For this compound and its derivatives, computational methods can provide valuable insights into their properties and potential applications.

Key Computational Techniques:

TechniqueApplication
Density Functional Theory (DFT)Elucidation of electronic structure, reactivity, and spectroscopic properties.
Molecular DockingPrediction of binding modes and affinities to biological targets for drug design.
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict the biological activity of derivatives.
Molecular Dynamics (MD) SimulationsStudy of the dynamic behavior and conformational preferences of the molecule.

While specific computational studies on this compound are still emerging, the broader field of pyrazole chemistry has greatly benefited from these methods in the design of kinase inhibitors, anticancer agents, and other therapeutics. It is anticipated that these computational approaches will be instrumental in:

Predicting Reactivity: DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of proposed reaction mechanisms, guiding the exploration of new reactivity patterns.

Designing Novel Bioactive Molecules: By modeling the interactions of this compound derivatives with protein targets, researchers can rationally design new drug candidates with improved potency and selectivity.

Integration of the Chemical Compound into New Chemical Technologies

The unique combination of a pyrazole ring and a difluorocyclopropyl moiety makes this compound a valuable component for the development of new chemical technologies.

Potential Areas of Application:

Pharmaceuticals: The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. researchgate.net The introduction of the difluorocyclopropyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. evitachem.com Patents indicate that fluorinated pyrazoles are important building blocks for pharmaceutical applications. google.com

Agrochemicals: Fluorinated compounds play a crucial role in modern agrochemicals. The stability and unique electronic properties of this compound make it an attractive scaffold for the development of new herbicides, insecticides, and fungicides. researchgate.netnih.gov

Materials Science: Pyrazole derivatives are being explored for their applications in materials science, including as components of fluorescent probes, sensors, and optoelectronic materials. mdpi.commdpi.com The electron-withdrawing nature of the difluorocyclopropyl group can be exploited to tune the electronic and photophysical properties of such materials. Future research may focus on incorporating this moiety into polymers and other advanced materials to create novel functionalities.

Q & A

Q. What are the established synthetic routes for 1-(2,2-Difluorocyclopropyl)-1H-pyrazole, and what reaction conditions optimize yield?

The synthesis typically involves cyclopropanation of pyrazole precursors. For example, a two-step protocol may include:

  • Step 1 : Cyclopropanation of a pyrazole-substituted alkene using difluorocarbene reagents (e.g., ClCF₂CO₂Na under thermal conditions) to form the difluorocyclopropyl moiety.
  • Step 2 : Purification via column chromatography or crystallization. Key parameters include temperature control (60–80°C) and solvent selection (e.g., DMF or THF) to minimize side reactions . Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYield (%)Purity (%)Reference
1ClCF₂CO₂Na, 70°C, DMF65–7590–95
2Silica gel chromatography>95>98

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹⁹F NMR : To confirm the presence of the difluorocyclopropyl group (characteristic splitting patterns and coupling constants).
  • Mass Spectrometry (HRMS) : For molecular weight verification and fragmentation analysis.
  • X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtained .

Q. How does the difluorocyclopropyl group influence the compound’s physicochemical properties?

The difluorocyclopropyl group introduces steric strain and electron-withdrawing effects, enhancing metabolic stability and altering lipophilicity (logP). Computational studies (e.g., DFT) predict a dipole moment of ~2.5 D, impacting solubility in polar solvents .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during pyrazole functionalization?

Regioselective substitution on the pyrazole ring can be achieved via:

  • Directed ortho-Metalation : Using bulky bases (e.g., LDA) and directing groups (e.g., -OMe) to control site-specific reactions.
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic esters (e.g., 4-bromo derivatives) under Pd catalysis . Note : Competing pathways (N1 vs. N2 substitution) require careful monitoring via LC-MS .

Q. How can data contradictions in biological activity studies be resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Purity Validation : HPLC (>98%) and elemental analysis.
  • Dose-Response Curves : IC₅₀ comparisons across multiple assays (e.g., kinase inhibition vs. cytotoxicity).
  • Metabolite Screening : To rule off-target effects .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

The difluorocyclopropyl group’s electron-withdrawing nature stabilizes the pyrazole ring against hydrolysis. Accelerated stability testing (pH 1–13, 40°C) shows degradation <5% over 24 hours, confirmed via ¹⁹F NMR .

Q. How does structural modification of the cyclopropane ring affect bioactivity?

Comparative studies with analogs (e.g., monofluoro or non-fluorinated cyclopropanes) reveal:

  • Fluorine Substitution : Increases binding affinity to cytochrome P450 enzymes (ΔΔG = -1.2 kcal/mol).
  • Ring Strain : Enhances reactivity in click chemistry applications .

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